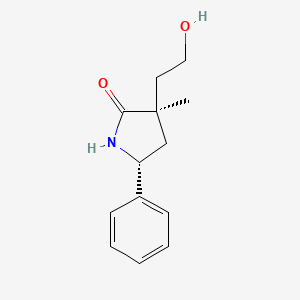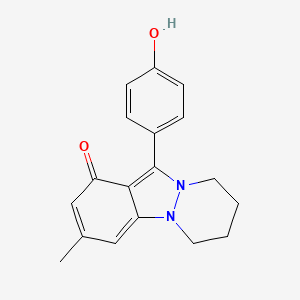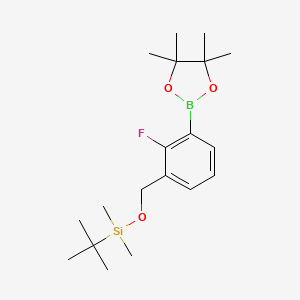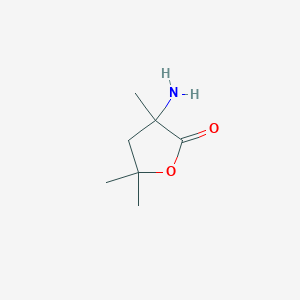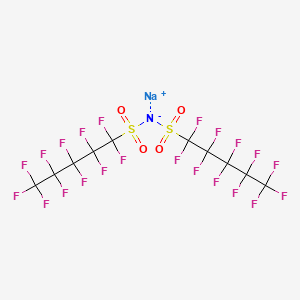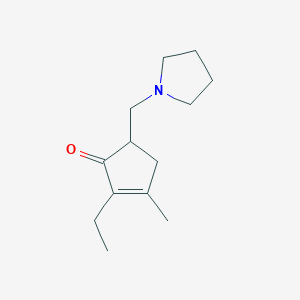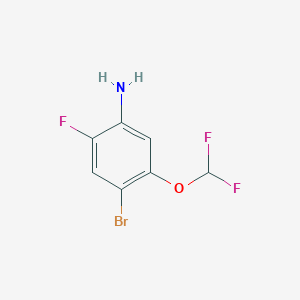
(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Chiral bis-oxazolines are widely used as ligands in asymmetric synthesis due to their ability to induce chirality in various chemical reactions. These compounds are known for their stability and versatility in forming complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The two oxazoline units are then coupled using a suitable linker, such as ethane-1,1-diyl, under conditions that promote the formation of the bis-oxazoline structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Coordination with Metals: Forms complexes with transition metals, which are used in catalytic processes.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Coordination: Typically involves metal salts like copper(II) acetate or palladium(II) chloride.
Oxidation: May involve oxidizing agents like hydrogen peroxide or organic peroxides.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination with metals results in metal-bis-oxazoline complexes, while substitution reactions on the phenyl rings yield various substituted derivatives.
科学的研究の応用
Chemistry
Asymmetric Catalysis: Used as ligands in enantioselective catalytic reactions, such as hydrogenation, hydroformylation, and cyclopropanation.
Coordination Chemistry: Studied for their ability to form stable complexes with various metals.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Biochemical Studies: Investigated for their interactions with biological molecules and potential therapeutic applications.
Industry
Polymerization Catalysts: Used in the production of polymers with specific chiral properties.
Fine Chemicals: Employed in the synthesis of high-value fine chemicals and intermediates.
作用機序
The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Coordination to Metal Centers: The oxazoline rings coordinate to metal centers, forming a chiral environment that induces enantioselectivity in catalytic reactions.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the metal complex and the reaction being catalyzed. For example, in asymmetric hydrogenation, the metal-bis-oxazoline complex facilitates the transfer of hydrogen to the substrate in a chiral manner.
類似化合物との比較
Similar Compounds
- (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Butane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the ethane-1,1-diyl linker, which provides a distinct spatial arrangement and electronic environment. This can result in different catalytic properties and selectivity compared to similar compounds with different linkers or chiral configurations.
特性
分子式 |
C32H28N2O2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3/t27-,28-,29+,30+/m1/s1 |
InChIキー |
DCRXVJKUYDZQJM-XAZDILKDSA-N |
異性体SMILES |
CC(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


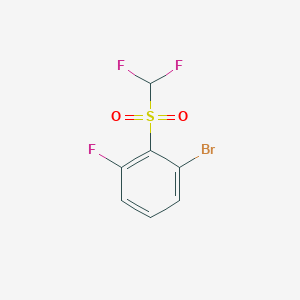
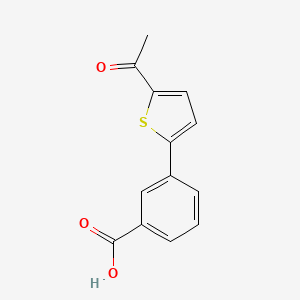
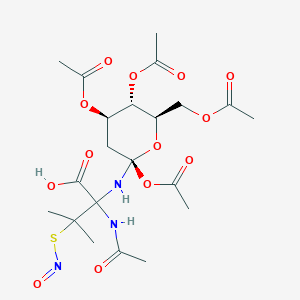
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

